methyl 3,5-di-O-caffeoyl quinate
Overview
Description
Methyl 3,5-di-O-caffeoyl quinate is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol . It is isolated from Suaeda glauca and Dichrocephala bicolor, and exhibits hepatoprotective activity .
Molecular Structure Analysis
The molecular formula of methyl 3,5-di-O-caffeoyl quinate is C26H26O12 . Its average mass is 530.477 Da and its monoisotopic mass is 530.142456 Da . The compound has 4 defined stereocentres .Physical And Chemical Properties Analysis
Methyl 3,5-di-O-caffeoyl quinate has a molecular weight of 530.5 g/mol . More specific physical and chemical properties are not detailed in the available literature.Scientific Research Applications
Inhibition of Osteoclast Differentiation : Methyl 3,5-di-O-caffeoyl-epi-quinate from Ainsliaea acerifolia inhibits RANKL-induced osteoclast differentiation, impacting key signaling pathways involved in this process (Kim et al., 2018).
Antioxidant Activity : This compound demonstrates significant antioxidant activity, as seen in its ability to scavenge free radicals and inhibit low-density lipoprotein (LDL) oxidation, suggesting potential in preventing atherosclerotic disease (Hung et al., 2006).
α-Glucosidase Inhibitory Activity : Exhibiting significant inhibitory activity on α-glucosidase, this compound has potential implications for managing postprandial hyperglycemia in diabetes (Wang et al., 2014).
Hepatoprotective Properties : Research has identified methyl 3,5-di-O-caffeoyl quinate as a potent antihepatotoxic agent, showing more effectiveness than glycyrrhizin, a known hepatoprotective compound (Basnet et al., 1996).
Immunomodulatory Effects : Certain derivatives, including methyl 3,5-di-O-caffeoyl quinate, have shown potential in enhancing human mononuclear cell proliferation and interferon-gamma production, indicating possible immunomodulatory applications (Lin et al., 1999).
Safety And Hazards
properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNYMXKXIIGFX-IYVYCCGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,5-di-O-caffeoyl quinate |
Citations
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